molecular formula C12H14N2O3 B1353292 (3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione CAS No. 35591-00-5

(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione

Cat. No.: B1353292
CAS No.: 35591-00-5
M. Wt: 234.25 g/mol
InChI Key: WIJKWEYCUNYTGY-UWVGGRQHSA-N
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Description

“(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione” is a chemical compound with the CAS Number: 20945-52-2 . It has a molecular weight of 174.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (3S,6S)-3,6-bis(hydroxymethyl)-2,5-piperazinedione . The InChI code for this compound is 1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 174.16 . The IUPAC name for this compound is (3S,6S)-3,6-bis(hydroxymethyl)-2,5-piperazinedione . The InChI code for this compound is 1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 .

Scientific Research Applications

Diketopiperazine Derivatives and Biological Activities

Diketopiperazines, including derivatives similar to "(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione," have been identified from marine-derived actinomycetes with potential antiviral activities. For instance, a study reported the isolation of various diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328. These compounds exhibited modest to potent antivirus activity against the influenza A (H1N1) virus (Wang et al., 2013).

Synthetic Applications

The synthetic versatility of alkoxycarbonyl- and hydroxymethyl-piperazine-2,5-diones has been explored to facilitate the α-functionalization of piperazine-2,5-diones. This approach provides a method for extending the carbon framework of these compounds, highlighting their importance in the synthesis of complex organic molecules (Chai et al., 2005).

Structural and Medicinal Chemistry

Research into piperazine-2,6-diones, closely related to the compound , has revealed their utility in medicinal chemistry. Piperazine derivatives have been synthesized from α-amino acids and have shown various biological activities. This includes antitumor activity against several cancer cell lines, demonstrating the critical role these compounds play in the development of new therapeutic agents (Mancilla et al., 2002).

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJKWEYCUNYTGY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426225
Record name Cyclo(Phe-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35591-00-5
Record name Cyclo(Phe-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 3
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 4
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 5
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 6
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione

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